Antifungal Activity vs. Fluconazole in MDR Candida glabrata
In direct comparison against the standard antifungal fluconazole, 1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide (compound 6) exhibited superior potency against fluconazole-resistant Candida glabrata ATCC 2001. The compound achieved a minimum inhibitory concentration (MIC) of 16 µg/mL and a maximum growth inhibition of 92.57%, compared to fluconazole's MIC of 20 µg/mL and 81.88% inhibition [1]. Furthermore, time-kill kinetics revealed that compound 6 induced a rapid decline in logarithmic growth within 4 hours at 0.5×, 1×, and 2× MIC, whereas fluconazole required 12–48 hours to achieve a ≥3 log CFU/mL reduction at ≥32 µg/mL [1].
| Evidence Dimension | Antifungal activity against fluconazole-resistant Candida glabrata |
|---|---|
| Target Compound Data | MIC = 16 µg/mL; 92.57% growth inhibition; rapid kill kinetics (onset within 4 h) |
| Comparator Or Baseline | Fluconazole: MIC = 20 µg/mL; 81.88% growth inhibition; slow kill kinetics (12–48 h for ≥3 log reduction at ≥32 µg/mL) |
| Quantified Difference | MIC is 1.25-fold lower (20% improvement); growth inhibition is 10.69 percentage points higher; time to ≥3 log reduction is 3–12 times faster |
| Conditions | Broth microdilution assay (MIC) and time-kill kinetics in microaerophilic environment; strain: C. glabrata ATCC 2001 |
Why This Matters
This head-to-head superiority against a clinically relevant MDR fungal pathogen supports the compound's utility in antifungal drug discovery programs targeting resistant Candida species, where fluconazole-based therapies often fail.
- [1] Khan, M. F., et al. (2022). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Molecules, 28(1), 212. View Source
